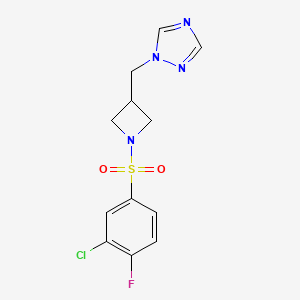

1-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

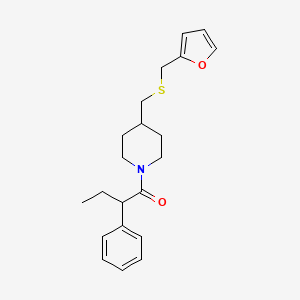

The molecular structure of this compound is complex, comprising a 3-chloro-4-fluorophenyl group, a sulfonyl group, an azetidin-3-yl group, and a 1,2,4-triazole group. This structure is likely to confer unique properties to the compound, making it valuable for various applications in scientific research .Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that halogenated derivatives of 1H-1,2,4-triazole compounds exhibit antimicrobial properties. For instance, derivatives with fluoro and chloro substitutions have shown inhibitory effects against pathogens such as Candida albicans, Cryptococcus neoformans, and Staphylococcus aureus, with activity similar or superior to known antifungal agents. Additionally, these compounds have displayed superior activity against Mycobacterium tuberculosis compared to clotrimazole and econazole, used as reference drugs. This suggests their potential application in the development of new antimicrobial agents (G. Menozzi et al., 2004).

Pharmacological Studies

Sulfur-containing 1,2,4-triazole derivatives have been synthesized and characterized for their pharmacological activities. These compounds demonstrated moderate to better antimicrobial activity against selected bacteria and fungi, with in silico studies indicating excellent drug-like characteristics for certain derivatives. This highlights their potential in pharmacological applications and as candidates for further drug development (D. V. N. Rao et al., 2014).

Synthesis and Characterization for Biological Activity

Novel synthesis methods have been developed for sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives, demonstrating good yields. These compounds were evaluated for antibacterial activity and free radical scavenging activity, showing potent activity comparable to standard drugs. This underscores the importance of these compounds in the development of new antibacterial agents and antioxidants (Rakesh Sreerama et al., 2020).

Antiproliferative Activity

Research into 1-(4′-sulfamoylphenyl)-1,2,3-triazole derivatives bearing an N-heterocycle moiety has shown that these compounds exhibit antiproliferative activity against various cancer cell lines. This suggests their potential as lead compounds for the development of new antitumor drugs (Na Li et al., 2018).

Synthesis for Heterocyclic Compounds

1-Sulfonyl-1,2,3-triazoles have been identified as stable precursors for generating reactive intermediates used in the synthesis of various heterocycles important in synthetic and medicinal chemistry. These intermediates facilitate the introduction of nitrogen atoms into heterocycles, highlighting their utility in the synthesis of complex structures (M. Zibinsky & V. Fokin, 2013).

Future Directions

Given its potential applications in drug discovery and development, future research could focus on further exploring the properties of this compound and its derivatives. This could include investigating its potential as a protein kinase inhibitor, as well as exploring other potential therapeutic applications .

properties

IUPAC Name |

1-[[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFN4O2S/c13-11-3-10(1-2-12(11)14)21(19,20)18-5-9(6-18)4-17-8-15-7-16-17/h1-3,7-9H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNIJKYVFVVDKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]azepane](/img/structure/B2698626.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698631.png)

![2-cyclohexyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2698633.png)

![1-(4-chlorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2698634.png)

![6-Chloro-7-methylimidazo[1,2-b]pyridazine](/img/structure/B2698638.png)

![9-(3,4,5-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)

![1-(2-methoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2698648.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2698649.png)